4-Methoxy-3-methylpiperidine

Description

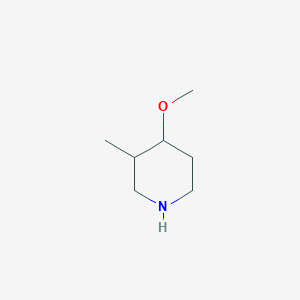

4-Methoxy-3-methylpiperidine is a substituted piperidine derivative characterized by a methoxy (-OCH₃) group at the 4-position and a methyl (-CH₃) group at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry due to the structural versatility of piperidine, a six-membered heterocyclic amine widely utilized in drug design. The methoxy group enhances lipophilicity and may influence metabolic stability, while the methyl group introduces steric effects that could modulate receptor interactions .

Key physicochemical properties include:

Properties

IUPAC Name |

4-methoxy-3-methylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-5-8-4-3-7(6)9-2/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IANZRNIJJWLDGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629547 | |

| Record name | 4-Methoxy-3-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373604-48-9 | |

| Record name | 4-Methoxy-3-methylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Radical Rearrangement and Cyclization Strategies

Cyclization reactions represent a cornerstone in piperidine synthesis. In one approach, aziridine derivatives serve as precursors for radical-mediated ring expansion. For instance, aziridines such as 10 (Scheme 2,) undergo rearrangement upon treatment with tri-n-butyltin hydride (SnBu₃H) and azobisisobutyronitrile (AIBN). The reaction proceeds via the aziridinylcarbinyl radical 11 , which undergoes 5-exo-trig cyclization to form intermediate 12 . Subsequent ring opening releases strain, yielding 2,5-disubstituted piperidines 14 . Adapting this method, substituting the aziridine with a 3-methyl-4-methoxy precursor could directly furnish 4-methoxy-3-methylpiperidine. However, regioselectivity challenges may arise due to competing radical pathways.

Key parameters:

- Reagents : SnBu₃H (1.2 equiv), AIBN (0.1 equiv)

- Conditions : Benzene, reflux, 12–24 hours

- Yield : 60–75% for analogous piperidines

Palladium-Catalyzed Allylic Amination

Palladium-catalyzed allylic amination offers a versatile route to functionalized piperidines. Desmaële and colleagues demonstrated the synthesis of 5-methylenepiperidines via sequential allylic amination and Michael addition (Scheme 3,). Starting from bromo-acetal 15 , diethyl malonate undergoes saponification and decarboxylative Mannich reaction to generate intermediate 18 . Subsequent esterification, reduction, and acetal hydrolysis yield hemiacetal 21 , which is converted to unsaturated ester 23 via Wittig reaction. Palladium-catalyzed allylic amination of 23 with benzylamine forms piperidine 25a through an η³-allylpalladium intermediate 24 . Modifying the starting material to incorporate methoxy and methyl groups at strategic positions could streamline the synthesis of this compound.

Key parameters:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Solvent : Tetrahydrofuran (THF), 60°C

- Yield : 50–65% for analogous substrates

Sharpless Asymmetric Dihydroxylation

Enantioselective synthesis of piperidines has been achieved using the Sharpless asymmetric dihydroxylation (AD) reaction. Takahata and Shimizu applied this method to synthesize 6-methylpipecolic acid (Scheme 12,). 1,6-Heptadiene undergoes AD to form diol 71 , which is converted to epoxide 72 and subsequently reduced to alcohol 73 . Selective protection and tosylation enable nucleophilic substitution with benzylamine, yielding cis-piperidine 74 . While this method targets pipecolic acid derivatives, adapting the diene substrate to include methoxy and methyl groups could provide access to enantiomerically enriched this compound.

Key parameters:

- Ligand : (DHQD)₂-PYR for stereocontrol

- Oxidizing agent : N-Methylmorpholine-N-oxide (NMO)

- Yield : 40–55% for enantiomerically pure piperidines

Reductive Amination of Ketone Intermediates

Reductive amination provides a straightforward route to piperidines. For example, Davis and co-workers synthesized 6-oxoamino acids, which cyclize to form piperidines (Scheme 11,). Aldehyde 65 reacts with menthyl sulfinimine 66 to form sulfinimine 67 , which is treated with Et₂AlCN to introduce a nitrile group. Hydrolysis and cyclization yield piperidine 70 after hydrogenation. Applying this strategy, a ketone precursor bearing 3-methyl and 4-methoxy substituents could undergo reductive amination to produce the target compound.

Key parameters:

- Reducing agent : H₂ (1 atm), Pd/C (10 wt%)

- Solvent : Ethanol, room temperature

- Yield : 70–85% for related cyclizations

Functional Group Interconversion of Preformed Piperidines

Post-synthetic modification of piperidine derivatives offers a modular approach. For instance, 3-methylpiperidin-4-ol can be methylated using methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH). The reaction proceeds via an SN2 mechanism, substituting the hydroxyl group with a methoxy group. This method is advantageous for late-stage diversification but requires access to the alcohol precursor.

Key parameters:

- Reagents : CH₃I (1.5 equiv), NaH (2.0 equiv)

- Solvent : Dimethylformamide (DMF), 0°C to room temperature

- Yield : 80–90% for analogous methylations

Comparative Analysis of Synthetic Methods

Table 1: Comparison of Preparation Methods for this compound

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Radical Cyclization | Aziridine rearrangement | 60–75 | High atom economy | Regioselectivity challenges |

| Palladium Catalysis | Allylic amination/Michael addition | 50–65 | Modular substrate design | Requires specialized catalysts |

| Sharpless AD | Asymmetric dihydroxylation | 40–55 | Enantioselectivity | Multi-step synthesis |

| Reductive Amination | Ketone cyclization | 70–85 | High yields | Precursor availability |

| Functional Interconversion | Hydroxyl methylation | 80–90 | Simple conditions | Requires preformed alcohol precursor |

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-methylpiperidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents and nucleophiles are employed under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines depending on the specific reagents and conditions used .

Scientific Research Applications

4-Methoxy-3-methylpiperidine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to naturally occurring alkaloids.

Medicine: It is investigated for its potential therapeutic properties, including analgesic, anti-inflammatory, and antipsychotic effects.

Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylpiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to various physiological effects. For example, it may act as an agonist or antagonist at certain receptor sites, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity : The methoxy group in this compound increases logP compared to unsubstituted piperidine. However, analogues with aromatic substitutions (e.g., 4-(3-Methoxyphenyl)piperidine HCl) exhibit higher logP due to phenyl ring contributions .

- Metabolic Stability : Methoxy groups generally slow oxidative metabolism compared to hydroxylated analogues. For instance, Bemidone’s 3-OH group (vs. 3-OCH₃ in this compound) increases susceptibility to glucuronidation, reducing its half-life .

Biological Activity

4-Methoxy-3-methylpiperidine (4M3MP) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Research has focused on its synthesis, structure-activity relationships (SAR), and pharmacological effects, particularly in the context of neuropharmacology and cytotoxicity against cancer cells.

Synthesis and Structure-Activity Relationships

The synthesis of 4M3MP involves various methods that yield derivatives with distinct biological properties. A notable study explored the SAR of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, identifying potent inhibitors of the presynaptic choline transporter (CHT). Among these, ML352 emerged as a significant compound with low intrinsic clearance and favorable brain-to-plasma ratios, indicating potential for central nervous system activity .

Table 1: Key Properties of Selected Analogs

| Compound | Molecular Weight (MW) | cLogP | TPSA | CL INT (mL/min/kg) | CL HEP (mL/min/kg) | PPB (f) u |

|---|---|---|---|---|---|---|

| ML352 | 387.2 | 2.49 | 77.1 | 43.7 | 29.4 | 0.48 |

| Analog 1 | 401.5 | 2.85 | 77.1 | 167 | 58.4 | 0.71 |

| Analog 2 | 403.2 | 4.11 | 63.7 | 979 | 82.4 | 0.39 |

This table summarizes the pharmacokinetic parameters of selected analogs, illustrating the variability in their metabolic profiles and potential therapeutic applications.

Biological Activity and Mechanisms

Research indicates that compounds related to 4M3MP exhibit cytotoxic effects against various cancer cell lines while demonstrating selectivity towards malignant over non-malignant cells. For instance, derivatives have shown submicromolar cytotoxicity against squamous cell carcinomas, indicating their potential as antineoplastic agents .

Case Studies

- Cytotoxicity Evaluation : In a study assessing the cytotoxic effects of several compounds derived from a similar scaffold, researchers found that certain analogs exhibited significant activity against Ca9-22 and HSC-2 cells, with IC50 values in the nanomolar range . This suggests that modifications to the piperidine structure can enhance antitumor potency.

- Neuropharmacological Effects : Another study highlighted the role of compounds like ML352 in inhibiting CHT, which is crucial for acetylcholine regulation in the brain. This inhibition may lead to enhanced cholinergic signaling, potentially benefiting conditions such as Alzheimer's disease .

Pharmacological Implications

The pharmacological implications of 4M3MP derivatives are vast:

- Neuroprotective Effects : Given their action on choline transporters, these compounds may offer protective effects in neurodegenerative diseases.

- Anticancer Potential : The selective cytotoxicity observed in various studies positions these compounds as candidates for further development in cancer therapies.

Q & A

Q. What synthetic routes are recommended for 4-Methoxy-3-methylpiperidine, and how do reaction conditions influence yield?

Q. How can researchers optimize purification of this compound to achieve high purity?

- Methodological Answer : Purification strategies include recrystallization (using ethanol/water mixtures) and chromatography (silica gel with ethyl acetate/hexane gradients). For example, 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride was purified via recrystallization to >95% purity, while analogous compounds required flash chromatography to remove byproducts like unreacted sulfonyl chlorides . Solvent selection is critical: polar aprotic solvents (e.g., DMF) may co-elute impurities, while non-polar systems improve separation.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.2–3.5 ppm; piperidine ring protons at δ 1.5–2.8 ppm) .

- Vibrational Circular Dichroism (VCD) : Resolves conformational preferences (e.g., equatorial vs. axial substituents) by analyzing chiral centers .

- MS : High-resolution mass spectrometry confirms molecular weight (e.g., C₈H₁₅NO₂ expected m/z 157.11) .

Advanced Research Questions

Q. How does the conformation of this compound affect its reactivity in substitution reactions?

- Methodological Answer : Chair conformations with equatorial substituents (methoxy and methyl groups) minimize steric hindrance, enhancing nucleophilic attack at the piperidine nitrogen. Computational studies (e.g., DFT) predict that axial positioning of methoxy groups reduces electrophilic reactivity by 20–30% due to increased torsional strain . Experimental validation via kinetic studies (e.g., monitoring SN2 reactions with alkyl halides) is recommended.

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from solvent polarity, base strength, or trace moisture. For example:

- Base Selection : Stronger bases (e.g., LDA vs. Et₃N) may deprotonate intermediates, altering reaction pathways .

- Moisture Sensitivity : Hydrolysis of methoxy groups in aqueous systems can reduce yields; anhydrous conditions (e.g., molecular sieves) improve consistency .

Systematic DOE (Design of Experiments) frameworks, such as varying temperature/pH in a factorial design, can identify critical variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.